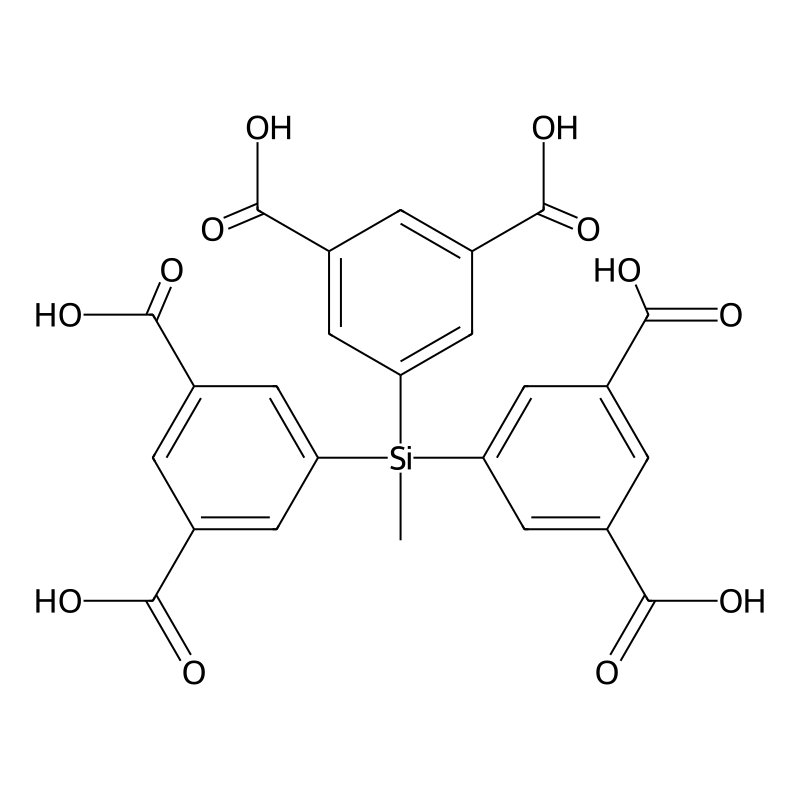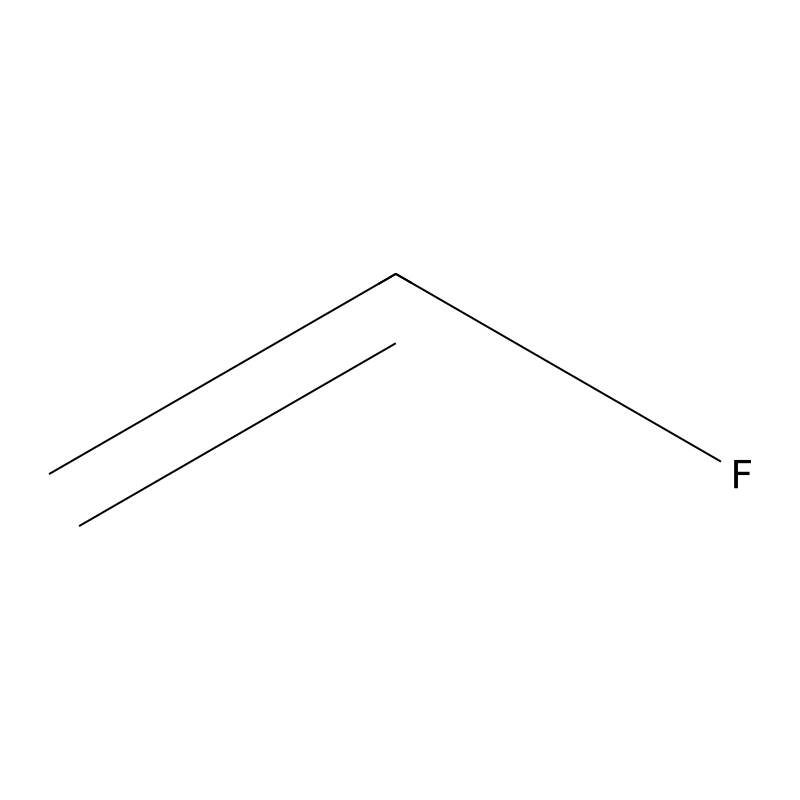5,5',5''-(Methylsilanetriyl)triisophthalic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potentially a Precursor for Polyesters: The structure of 5,5',5''-(Methylsilanetriyl)triisophthalic acid suggests it could be a precursor for polyesters. Tricarboxylic acids, like this one, can be used to create polyesters with unique properties depending on the diol (alcohol with two hydroxyl groups) used in the polymerization process . However, there is currently no scientific literature available to confirm this specific application.
5,5',5''-(Methylsilanetriyl)triisophthalic acid is a complex organic compound characterized by its unique silane functional groups and multiple isophthalic acid units. This compound features a central methylsilanetriyl group that connects three isophthalic acid moieties, contributing to its structural integrity and potential applications in materials science and catalysis. The molecular formula for this compound is C18H18O6Si, indicating the presence of carbon, hydrogen, oxygen, and silicon atoms.
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Loss of carbon dioxide under specific conditions.
- Condensation Reactions: Formation of larger oligomers or polymers through the reaction of functional groups.
For example, the esterification reaction can be represented as follows:
where RCOOH represents 5,5',5''-(Methylsilanetriyl)triisophthalic acid and R'OH is an alcohol.
The synthesis of 5,5',5''-(Methylsilanetriyl)triisophthalic acid typically involves multi-step organic reactions. Notable methods include:
- Condensation Reactions: Combining isophthalic acid derivatives with silane precursors under acidic or basic conditions.
- Solvent-Assisted Methods: Utilizing solvents like dimethylformamide or toluene to facilitate the reaction between the components.
- Catalytic Methods: Employing catalysts such as metal oxides to enhance reaction efficiency and yield.
For instance, one synthetic route involves reacting methylsilanetriol with isophthalic acid in the presence of a dehydrating agent to promote condensation.
Interaction studies involving 5,5',5''-(Methylsilanetriyl)triisophthalic acid focus on its coordination chemistry with various metal ions. These studies reveal that the compound can form stable complexes with transition metals, which may enhance its catalytic properties. For example, research indicates that when coordinated with nickel ions, it forms a robust framework that exhibits significant catalytic activity for CO2 conversion reactions .
Several compounds share structural similarities with 5,5',5''-(Methylsilanetriyl)triisophthalic acid. Below are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Isophthalic Acid | Contains isophthalic units | Simple structure without silane groups |
| 1,3-Benzenedicarboxylic Acid | Similar dicarboxylic structure | Lacks silane functionality |
| 3-(Triethoxysilyl)propyl Isocyanate | Contains silane groups | Isocyanate functionality for polymerization |
| Silica-based Metal-Organic Frameworks | Utilizes silane units | Complex frameworks for gas storage |
Uniqueness
The uniqueness of 5,5',5''-(Methylsilanetriyl)triisophthalic acid lies in its combination of multiple isophthalic units linked by a silane group, which enhances its potential for forming complex structures in materials science and catalysis compared to simpler analogs.








